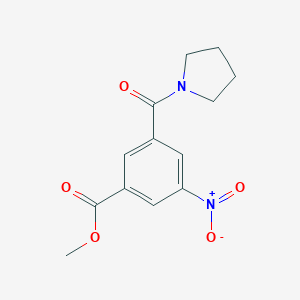
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pyrrolidinylcarbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The subsequent step involves the reaction of the nitrated intermediate with pyrrolidine and a suitable coupling agent, such as dicyclohexylcarbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Coupling: Dicyclohexylcarbodiimide or other coupling agents.
Major Products Formed
Reduction: Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate.
Hydrolysis: 3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid.
Coupling: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The pyrrolidinylcarbonyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Comparison with Similar Compounds
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the pyrrolidinylcarbonyl group, making it less potent in certain applications.
Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate: The amino group can alter the compound’s reactivity and biological activity.
3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid: The carboxylic acid group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26g/mol |
IUPAC Name |
methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-4-2-3-5-14/h6-8H,2-5H2,1H3 |
InChI Key |
ZBEMLXAPMNEZLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406995.png)
![N-[(4-chlorophenyl)methyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406996.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)
![2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-[2-methyl-1-(1-methylethyl)propyl]acetamide](/img/structure/B406999.png)
![N-(2-chlorophenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407000.png)
![N-(2,6-dimethylphenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407002.png)
![Methyl 2-{[([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetyl]amino}benzoate](/img/structure/B407004.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407005.png)
![N-[4-(cyanomethyl)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407006.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethylphenyl)propanamide](/img/structure/B407007.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B407012.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)
![4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407014.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
